3-ethynylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-ethynylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPCQHELPVQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Sulfonation and Chlorination
The ethynyl group (-C≡CH) is a strong electron-withdrawing group, rendering the benzene ring electron-deficient and directing electrophilic substitution to the meta position relative to itself. However, achieving sulfonation at the para position (to yield the 1-sulfonyl chloride isomer) necessitates precise conditions.
In a two-step process analogous to CN102633696A, ethynylbenzene undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at -5°C to 40°C, followed by chlorination at 10°C–60°C. This method minimizes isomer formation by decoupling sulfonation and chlorination steps, though the ethynyl group’s sensitivity to strong acids demands shorter reaction times. For example, sulfonation at 0°C for 2 hours, followed by chlorination with excess ClSO₃H at 30°C, yields 3-ethynylbenzenesulfonic acid, which is subsequently treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride.
Key Challenges :
-
Side Reactions : The ethynyl group may undergo hydration or polymerization under acidic conditions.
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Isomer Formation : Competing ortho/meta sulfonation products require chromatographic separation.
Sulfonic Acid Chlorination Route
This method involves synthesizing 3-ethynylbenzenesulfonic acid first, followed by conversion to the sulfonyl chloride.
Synthesis of 3-Ethynylbenzenesulfonic Acid
Ethynylbenzene is sulfonated using fuming sulfuric acid (H₂SO₄·SO₃) at 50°C–80°C. The electron-withdrawing nature of the ethynyl group slows sulfonation, necessitating prolonged reaction times (12–24 hours). The resulting sulfonic acid is isolated via ice-water precipitation, as described in CN102633696A.
Chlorination with Inorganic Acid Chlorides
The sulfonic acid is treated with chlorinating agents such as SOCl₂, phosphorus pentachloride (PCl₅), or phosgene (COCl₂). US5436370A demonstrates that thionyl chloride at 60°C–80°C achieves near-quantitative conversion of 3-nitrobenzenesulfonic acid to its sulfonyl chloride, a protocol adaptable to 3-ethynylbenzenesulfonic acid.
Reaction Conditions :
-
Temperature : 60°C–80°C to balance reactivity and ethynyl stability.
-
Molar Ratios : 1:3 sulfonic acid to SOCl₂ for complete conversion.
Protective Group Strategies
To mitigate the ethynyl group’s reactivity during sulfonation/chlorination, temporary protection is employed.
Trimethylsilyl (TMS) Protection
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Protection : Ethynylbenzene is treated with trimethylsilyl chloride (TMSCl) and a base to form 3-(trimethylsilylethynyl)benzene.
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Sulfonation/Chlorination : The TMS-protected derivative undergoes chlorosulfonation under standard conditions (ClSO₃H, 0°C–40°C).
-
Deprotection : Fluoride ions (e.g., TBAF) cleave the TMS group, yielding this compound.
Advantages :
-
Suppresses ethynyl polymerization.
-
Improves sulfonation regioselectivity.
Sonogashira Coupling Post-Sulfonation
Introducing the ethynyl group after sulfonyl chloride installation avoids exposing the alkyne to harsh sulfonation conditions.
Synthesis of 3-Iodobenzene-1-Sulfonyl Chloride
Benzene-1-sulfonyl chloride is iodinated at the meta position using iodine monochloride (ICl) in the presence of H₂SO₄.
Sonogashira Coupling
The iodide reacts with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄/CuI catalysis, followed by TMS deprotection with K₂CO₃/MeOH:
Yield : ~70% (based on analogous reactions in).
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Chlorosulfonation | ClSO₃H, 0°C–40°C | 60–70% | One-pot synthesis | Isomer formation, ethynyl degradation |
| Sulfonic Acid Chlorination | H₂SO₄·SO₃ → SOCl₂ | 85–90% | High purity | Multi-step, long reaction times |
| TMS Protection | TMSCl → ClSO₃H → TBAF | 75–80% | Regioselective, mild conditions | Added steps for protection/deprotection |
| Sonogashira Coupling | Pd/Cu catalysis, TMSA | 65–70% | Avoids sulfonation harshness | Requires pre-functionalized iodide |
Challenges and Optimization Strategies
Ethynyl Group Stability
Regioselectivity Enhancement
-
Directed Metalation : Using directing groups (e.g., -OMe) during sulfonation improves para selectivity, though subsequent removal adds steps.
Chemical Reactions Analysis
Types of Reactions
3-ethynylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation or reduction, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, with temperature control to optimize reaction rates and yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
3-ethynylbenzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethynylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites on proteins, enzymes, and other biomolecules . The ethynyl group can also participate in various reactions, further modifying the compound’s activity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-ethynylbenzene-1-sulfonyl chloride with structurally related sulfonyl chlorides, emphasizing substituent effects, reactivity, and applications:
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., -CF₃, -Cl) increase the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution reactions .
- Electron-donating groups (e.g., -CH₃, -OCH₂CH₃) reduce reactivity but improve solubility and thermal stability .
- The ethynyl group uniquely enables click chemistry, a feature absent in other analogs, making this compound valuable in bioconjugation .
Safety Considerations :
- Most sulfonyl chlorides are corrosive (H314 hazard statement). For example, 3-chloro-4-methylbenzene-1-sulfonyl chloride requires precautions such as gloves and eye protection .
Applications :
Biological Activity
3-Ethynylbenzene-1-sulfonyl chloride, also known as 3-ethynylbenzenesulfonyl chloride, is an organic compound featuring a sulfonyl chloride group attached to an ethynyl-substituted benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique reactivity and potential biological applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₅ClO₂S
- Molecular Weight : 202.64 g/mol
- Functional Groups : Sulfonyl chloride (–SO₂Cl), ethynyl (–C≡C)
The presence of the sulfonyl chloride group imparts electrophilic characteristics, allowing for nucleophilic substitution reactions with various biomolecules, which is crucial for its biological activity.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This mechanism is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with amino acids containing nucleophilic side chains such as cysteine and lysine. The resulting covalent modifications can lead to alterations in enzyme activity and protein function.
Enzyme Inhibition
Research indicates that this compound can serve as a potent inhibitor of certain enzymes. For example, it has been evaluated for its inhibitory effects on serine proteases, which are involved in various physiological processes, including digestion and immune response. The compound's ability to covalently modify active site residues enhances its potential as a therapeutic agent in diseases where these enzymes are dysregulated.
Anticancer Activity
In a study investigating novel compounds for anticancer properties, derivatives of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The compound exhibited micromolar activity against A549 (lung cancer) and HeLa (cervical cancer) cells, suggesting its potential as a lead compound in anticancer drug development.
Case Study 1: Enzyme Inhibition
A study published in Chemical Biology explored the use of this compound as an irreversible inhibitor of a specific serine protease. The results showed that treatment with this compound resulted in a dose-dependent decrease in enzymatic activity, confirming its role as a covalent inhibitor.
| Concentration (µM) | Enzyme Activity (%) |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 25 |
Case Study 2: Anticancer Efficacy
In another investigation focused on anticancer agents, derivatives including this compound were tested against multiple cancer cell lines. The findings indicated that the compound significantly reduced cell viability in A549 and HeLa cells after 48 hours of treatment.
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 | 12 |
| HeLa | 15 |
| MCF7 | >20 |
Comparison with Similar Compounds
This compound can be compared with other sulfonamide derivatives to assess its unique properties:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzene-1-sulfonamide | Moderate antibacterial | Non-covalent binding |
| 4-Methylbenzene-1-sulfonamide | Low cytotoxicity | Non-covalent binding |
| This compound | High anticancer activity | Covalent modification of enzymes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-ethynylbenzene-1-sulfonyl chloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer: The synthesis typically involves introducing the ethynyl group to a pre-functionalized benzene-sulfonyl chloride scaffold. A plausible route includes:
- Step 1: Nitration or halogenation of benzene derivatives to introduce directing groups (e.g., nitro or halogen) .
- Step 2: Sulfonation using chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Step 3: Sonogashira coupling or alkyne insertion to attach the ethynyl group under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents (e.g., THF or DMF) .
- Critical Conditions: Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group. Use low temperatures (−20°C to 0°C) during sulfonation to minimize side reactions. Purification via flash chromatography (silica gel, hexane/EtOAc) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer:
- ¹H NMR: The ethynyl proton appears as a singlet at δ 2.5–3.5 ppm. Aromatic protons adjacent to the sulfonyl chloride group show deshielding (δ 7.5–8.5 ppm) .
- ¹³C NMR: The sp-hybridized ethynyl carbons resonate at δ 70–90 ppm. The sulfonyl chloride carbon (SO₂Cl) appears at δ 135–140 ppm .
- IR: Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹; C≡C stretch at ~2100 cm⁻¹ .
- MS (EI): Molecular ion peak [M]⁺ at m/z corresponding to the molecular formula (C₈H₅ClO₂S, calculated m/z ≈ 200.6). Fragmentation peaks for SO₂Cl loss (~64.5% abundance) confirm functionality .
Advanced Research Questions
Q. What strategies mitigate the hydrolytic instability of the sulfonyl chloride group during reactions involving the ethynyl substituent?
- Methodological Answer: Hydrolysis of the sulfonyl chloride group (to sulfonic acid) is minimized by:
- Solvent Choice: Use anhydrous aprotic solvents (e.g., CH₂Cl₂, THF) with molecular sieves (3Å) to scavenge trace water .
- Temperature Control: Conduct reactions below 0°C when possible.
- Inert Atmosphere: Strict exclusion of moisture via Schlenk techniques or gloveboxes .
- Protection/Deprotection: Temporarily protect the sulfonyl chloride as a stable sulfonamide (using NH₃/Et₃N) during ethynyl group modifications, followed by regeneration with PCl₅ .
Q. How does the electron-withdrawing nature of the sulfonyl chloride group influence the reactivity of the ethynyl moiety in cross-coupling reactions?
- Methodological Answer: The sulfonyl chloride group withdraws electron density via resonance, activating the ethynyl group toward nucleophilic attack. For example:
- Sonogashira Coupling: Enhanced reactivity with aryl halides (e.g., iodobenzene) due to increased electrophilicity of the ethynyl carbon. Use Pd(PPh₃)₄ (2 mol%) and CuI (5 mol%) in DMF at 80°C for 12 hours .
- Click Chemistry: Accelerated azide-alkyne cycloaddition (CuAAC) with benzyl azides, forming triazoles in <1 hour at room temperature .
Q. What computational methods predict the regioselectivity of nucleophilic substitutions on this compound derivatives?
- Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states. The sulfonyl chloride group directs nucleophiles (e.g., amines) to the para position of the ethynyl group due to steric and electronic effects .
- Molecular Electrostatic Potential (MEP): Visualize charge distribution using VMD or PyMOL. Negative potential near the sulfonyl chloride oxygen atoms drives nucleophilic attack at the sulfur center .
Data Contradiction Analysis
- Discrepancy in Synthetic Yields: Some protocols report 60–70% yields for ethynyl insertion , while others achieve >85% using microwave-assisted Sonogashira reactions . Resolution: Optimize catalyst loading (Pd 2–5 mol%) and reaction time (microwave: 30 minutes vs. conventional: 12 hours).
- Stability in Storage: Conflicting reports on shelf-life (1 month vs. 6 months at −20°C). Likely due to residual moisture; ensure rigorous drying (P₂O₅ desiccant) and storage in amber vials under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
